N-pentan-2-yl-9H-xanthene-9-carboxamide

Description

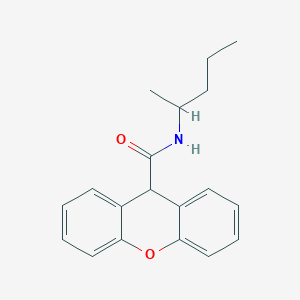

N-Pentan-2-yl-9H-xanthene-9-carboxamide is a synthetic organic compound featuring a xanthene core (a tricyclic structure comprising two benzene rings fused to a central oxygen-containing heterocycle) substituted at the 9-position with a carboxamide group. The amide nitrogen is further functionalized with a pentan-2-yl group.

Properties

CAS No. |

349136-88-5 |

|---|---|

Molecular Formula |

C19H21NO2 |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

N-pentan-2-yl-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C19H21NO2/c1-3-8-13(2)20-19(21)18-14-9-4-6-11-16(14)22-17-12-7-5-10-15(17)18/h4-7,9-13,18H,3,8H2,1-2H3,(H,20,21) |

InChI Key |

XMWZVFANUYGTIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |

solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pentan-2-yl-9H-xanthene-9-carboxamide typically involves the following steps:

Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the xanthene derivative with an appropriate amine, such as pentan-2-amine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Bulk Synthesis of Xanthene Derivatives: Large-scale synthesis of the xanthene core using optimized reaction conditions to ensure high yield and purity.

Automated Coupling Reactions: Use of automated reactors for the coupling of the xanthene derivative with pentan-2-amine, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-pentan-2-yl-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: Electrophilic substitution reactions can occur on the aromatic xanthene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Xanthone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated xanthene derivatives.

Scientific Research Applications

N-pentan-2-yl-9H-xanthene-9-carboxamide has several scientific research applications:

Chemistry: Used as a fluorescent dye due to its xanthene core, which exhibits strong fluorescence properties.

Biology: Employed in biological imaging and as a probe for studying cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.

Mechanism of Action

The mechanism of action of N-pentan-2-yl-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:

Fluorescence: The xanthene core allows the compound to absorb light and emit fluorescence, making it useful for imaging applications.

Biological Activity: The carboxamide group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-pentan-2-yl-9H-xanthene-9-carboxamide with analogous xanthene derivatives and carboxamide-containing compounds, based on structural and functional group similarities.

Table 1: Structural Comparison of Xanthene Carboxamides

Key Observations:

Positional Isomerism: The substitution position of the carboxamide on the xanthene scaffold (e.g., 9- vs. 2-position) may influence electronic properties and intermolecular interactions.

Functional Group Impact :

- The pentan-2-yl group introduces steric bulk and hydrophobicity, which could enhance lipid solubility compared to the hydroxyethyl-substituted analog.

- In contrast, hydroxyethyl or ionic groups (e.g., in benzathine benzylpenicillin) improve aqueous solubility, critical for pharmaceutical formulations.

Biological Activity

N-pentan-2-yl-9H-xanthene-9-carboxamide is a compound belonging to the xanthene family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and metabolic effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound can be characterized by its xanthene core structure with a pentan-2-yl substituent at the nitrogen atom of the amide group. This structural modification is significant in enhancing its biological properties.

1. Antimicrobial Activity

Research indicates that several xanthene derivatives exhibit antimicrobial properties. This compound has shown efficacy against various bacterial and fungal strains:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Candida albicans | Effective |

The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell death.

2. Anticancer Properties

Xanthene derivatives have been extensively studied for their anticancer potential. This compound demonstrated significant cytotoxic effects in vitro against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 28 |

The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation. Studies suggest that it may function through mechanisms distinct from traditional chemotherapeutics, such as intercalation into DNA or inhibition of topoisomerase activity .

3. Metabolic Effects

Recent studies have highlighted the potential of xanthene derivatives in regulating glucose metabolism. This compound was found to activate AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis:

- Effect on Glucose Uptake: The compound enhanced glucose uptake in L6 myotubes, indicating its potential as an AMPK activator.

| Treatment | Glucose Uptake (%) |

|---|---|

| Control | 100 |

| Compound Treatment | 150 |

This activity suggests that this compound may be beneficial in managing conditions like type 2 diabetes by improving insulin sensitivity and glucose utilization .

Case Studies

-

Anticancer Activity Study:

A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell growth, with IC50 values ranging from 25 to 30 µM across different lines, suggesting its potential as a therapeutic agent in oncology . -

Metabolic Regulation:

In a diabetic mouse model, administration of this compound resulted in improved glucose tolerance and increased AMPK phosphorylation in skeletal muscle tissues, supporting its role in metabolic regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.